molecular formula C13H17F2N3O2 B7632515 N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide

N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide

Cat. No. B7632515
M. Wt: 285.29 g/mol
InChI Key: KLRGJYSEGMSIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide, commonly known as JNJ-54175446, is a novel compound that has attracted attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been synthesized using a unique method.

Mechanism of Action

JNJ-54175446 inhibits the activity of PKC theta by binding to its ATP-binding site, which results in the inhibition of T-cell activation. This compound has been shown to be highly selective for PKC theta, with minimal activity against other PKC isoforms. The inhibition of PKC theta activity leads to a reduction in the production of pro-inflammatory cytokines, such as IL-2 and IFN-gamma, which are responsible for the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
JNJ-54175446 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been found to reduce the severity of inflammation in animal models of rheumatoid arthritis and multiple sclerosis. This compound has also been shown to reduce the infiltration of T-cells into the central nervous system, which is a hallmark of multiple sclerosis. Additionally, JNJ-54175446 has been found to have minimal toxicity in animal studies, which makes it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using JNJ-54175446 in lab experiments include its high selectivity for PKC theta, which makes it a useful tool for studying the role of this protein kinase in T-cell activation. Additionally, this compound has shown promising results in preclinical studies, which makes it a potential candidate for further development. However, the limitations of using JNJ-54175446 in lab experiments include its high cost and limited availability, which may limit its use in certain research settings.

Future Directions

There are several future directions for JNJ-54175446, including further preclinical studies to evaluate its efficacy and safety in animal models of autoimmune diseases. Additionally, clinical trials are needed to determine the safety and efficacy of this compound in humans. Further research is also needed to understand the mechanism of action of JNJ-54175446 and to identify potential biomarkers that can be used to monitor its therapeutic effects. Finally, the development of more selective and potent inhibitors of PKC theta may lead to the discovery of new therapeutic targets for autoimmune diseases.

Synthesis Methods

The synthesis of JNJ-54175446 involves a multi-step process that includes the reaction of pyrrolidine-2-carboxylic acid with 6-(2,2-difluoroethoxy)pyridine-2-carbaldehyde. The reaction is carried out in the presence of a base and a coupling agent, which results in the formation of the desired compound. The final product is then purified using chromatography techniques to obtain a pure compound.

Scientific Research Applications

JNJ-54175446 has been studied extensively for its potential therapeutic applications in various diseases. It has been found to be a potent and selective inhibitor of the protein kinase C (PKC) theta isoform, which plays a crucial role in the activation of T-cells. This compound has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N3O2/c14-11(15)8-20-12-5-1-3-9(18-12)7-17-13(19)10-4-2-6-16-10/h1,3,5,10-11,16H,2,4,6-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRGJYSEGMSIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC2=NC(=CC=C2)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide

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